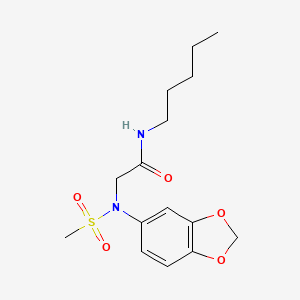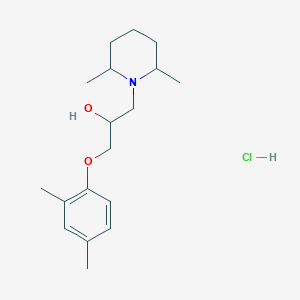
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-pentylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-pentylglycinamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as MDMP or Methylone. This compound belongs to the class of substituted cathinones and has a similar chemical structure to MDMA (3,4-methylenedioxymethamphetamine).
Mechanism of Action
MDMP acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This results in the activation of various signaling pathways that are involved in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
The effects of MDMP on the body are similar to those of MDMA, including increased heart rate, blood pressure, and body temperature. It also leads to the release of various hormones such as cortisol and prolactin. These effects are thought to be responsible for the therapeutic benefits of MDMP in treating psychiatric disorders.
Advantages and Limitations for Lab Experiments
MDMP has several advantages in laboratory experiments, including its ease of synthesis and availability. However, it also has limitations, including its potential for abuse and lack of long-term safety data.
Future Directions
There are several potential future directions for research on MDMP. These include further studies on its therapeutic potential, exploring its effects on different neurotransmitter systems, and investigating its long-term safety and potential for abuse. Additionally, research on the synthesis of novel derivatives of MDMP may lead to the development of more effective and safer treatments for psychiatric disorders.
Synthesis Methods
The synthesis of MDMP involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylsulfonyl chloride and N-pentylamine in the presence of a base. The resulting product is then purified using various methods such as recrystallization or chromatography.
Scientific Research Applications
MDMP has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and psychiatry. It has been shown to have similar effects to MDMA, such as increased sociability and empathy, making it a potential candidate for the treatment of various psychiatric disorders such as anxiety and depression.
properties
IUPAC Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-pentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-3-4-5-8-16-15(18)10-17(23(2,19)20)12-6-7-13-14(9-12)22-11-21-13/h6-7,9H,3-5,8,10-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKZFKFUPYDQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CN(C1=CC2=C(C=C1)OCO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4899492.png)

![methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B4899514.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide](/img/structure/B4899526.png)
![6-chloro-7H-benzo[e]perimidin-7-one](/img/structure/B4899528.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B4899536.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4899544.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4899549.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B4899559.png)
![3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4899574.png)